![molecular formula C29H20Cl4N2O3 B2416406 (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one CAS No. 400077-67-0](/img/structure/B2416406.png)

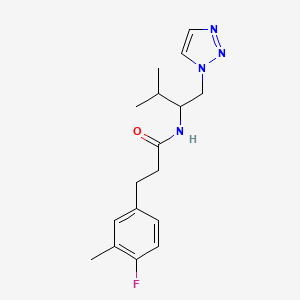

(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

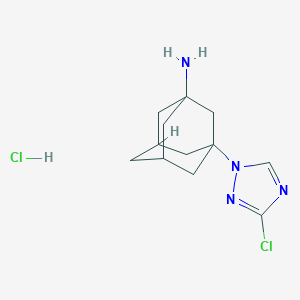

(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one, or simply DMPP, is a novel compound of a new class of compounds known as pyrrolopyrroles. This compound has been of great interest to researchers due to its potential applications in various scientific fields, such as medical research, drug development, and biochemistry.

Scientific Research Applications

Anticancer Potential

A significant area of research involving derivatives of (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one focuses on their potential as anticancer agents. A study by Wang et al. (2015) synthesized 43 compounds structurally similar to curcumin, demonstrating better in vitro potency against prostate and cervical cancer cell lines compared to curcumin itself (Wang et al., 2015). Similarly, Patanapongpibul et al. (2018) optimized diarylpentadienones, a class including these compounds, as chemotherapeutics for prostate cancer, showing significantly improved potency compared to curcumin (Patanapongpibul et al., 2018).

Optical and Electronic Properties

The derivatives also exhibit intriguing optical and electronic properties. Shettigar et al. (2006) reported on the nonlinear optical parameters of bis-chalcone derivatives, finding them to be promising for applications such as optical limiting due to their substantial two-photon absorption phenomenon (Shettigar et al., 2006). Additionally, Ruanwas et al. (2015) synthesized and characterized five dienone derivatives for their fluorescence properties, demonstrating their potential as fluorescent probes (Ruanwas et al., 2015).

Chemical Sensing

Gupta et al. (2021) explored the use of chalcone derivatives as chemosensors for cyanide anions, demonstrating the potential of these compounds in the sensitive and selective detection of hazardous ions (Gupta et al., 2021).

X-Ray Diffraction Studies

Ferreira et al. (2019) utilized ss-NMR and single-crystal X-ray diffraction to elucidate a new polymorph of a bischalcone derivative, contributing to the understanding of molecular structures and their interactions (Ferreira et al., 2019).

properties

IUPAC Name |

(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20Cl4N2O3/c1-34-15-17(28(37)24-9-3-19(30)13-26(24)32)11-21(34)5-7-23(36)8-6-22-12-18(16-35(22)2)29(38)25-10-4-20(31)14-27(25)33/h3-16H,1-2H3/b7-5+,8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCVXRWCOVTFQY-KQQUZDAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)C=CC2=CC(=CN2C)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)/C=C/C(=O)/C=C/C3=CC(=CN3C)C(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20Cl4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)

![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)

![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2416339.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)

![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)